IDF-11774

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

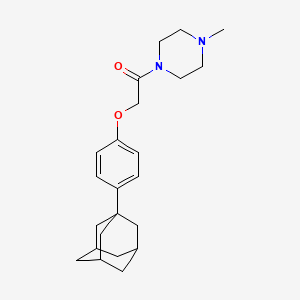

2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBBLPWBSWERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IDF-11774: A Technical Guide to a Novel HIF-1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[1] Its activation promotes tumor growth, angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for cancer therapy.[1][2][3] IDF-11774 is a novel, orally available small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism. Primarily, it suppresses the accumulation of the HIF-1α protein under hypoxic conditions.[5] This is achieved, in part, by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70), which is involved in the proper folding and stability of HIF-1α.[3] By binding to an allosteric pocket of HSP70, this compound promotes the degradation of HIF-1α via the ubiquitin-proteasome system.[3][6]

Furthermore, this compound has been shown to inhibit mitochondrial respiration, leading to an increase in intracellular oxygen levels.[3] This rise in oxygen tension can further contribute to the proteasomal degradation of HIF-1α.[3] The inhibition of HIF-1α by this compound leads to the downregulation of its target genes, which are crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1, PDK1).[5][7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HRE-luciferase activity) | HCT116 | 3.65 μM | [1][8] |

| EC50 (HIF-1α inhibition) | HUVEC | 3.03 μM | [9] |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment | Dose | Route | Schedule | Outcome | Reference |

| This compound | 10, 30, 60 mg/kg | Oral (p.o.) | Daily for 14 days | Dose-dependent tumor regression | [10] |

| This compound + Sunitinib | 30 mg/kg each | Oral (p.o.) | Daily | Significant increase in anti-cancer efficacy compared to single agents | [10] |

| This compound | 60 mg/kg/day | Not Specified | Not Specified | Reduced tumor size and local invasion in B16F10 melanoma model | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

Western Blot Analysis for HIF-1α

This protocol is a general guideline for detecting HIF-1α levels in cell lysates. Specific antibody concentrations and incubation times may need to be optimized.

-

Sample Preparation:

-

Culture cells under normoxic (21% O₂) or hypoxic (1% O₂) conditions. For hypoxic induction, CoCl₂ can also be used as a chemical mimic.[12]

-

Treat cells with desired concentrations of this compound for a specified duration (e.g., 4-48 hours).[6][12]

-

As HIF-1α translocates to the nucleus upon stabilization, nuclear extracts are recommended for a stronger signal.[13]

-

Lyse cells and quantify protein concentration.

-

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[13]

-

Incubate with a primary antibody against HIF-1α (unprocessed form ~95 kDa, post-translationally modified form ~116 kDa or larger) overnight at 4°C.[13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detect the signal using an ECL substrate.[14]

-

Use a loading control like β-actin to ensure equal protein loading.[14]

-

HCT116 Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of this compound.

-

Cell Culture and Implantation:

-

Tumor Growth and Treatment:

-

Monitoring and Analysis:

In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.

-

Cell Culture:

-

Use Human Umbilical Vein Endothelial Cells (HUVECs).

-

-

Assay Procedure:

-

Coat a 96-well plate with Matrigel.

-

Seed HUVECs onto the Matrigel-coated plate.

-

Treat the cells with this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., sunitinib) under hypoxic conditions (1% O₂) for 24 hours.[3]

-

Observe and quantify the formation of capillary-like structures (tubes).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: HIF-1 signaling and this compound inhibition mechanism.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising HIF-1α inhibitor with a well-defined, multi-pronged mechanism of action. It has demonstrated robust anti-tumor and anti-angiogenic activity in various preclinical models, highlighting its potential as a therapeutic agent for a range of cancers. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating and developing this class of compounds. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. reactionbiology.com [reactionbiology.com]

The Role of IDF-11774 in the Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1α (HIF-1α) is a pivotal transcription factor in cellular adaptation to low oxygen environments, and its overexpression is a hallmark of various solid tumors, contributing to their progression, angiogenesis, and resistance to therapy.[1] This technical guide provides an in-depth analysis of IDF-11774, a novel small molecule inhibitor of HIF-1α. We will explore its multifaceted mechanism of action in suppressing HIF-1α accumulation, present key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable, small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[2] It belongs to a class of aryloxyacetylamino benzoic acid derivatives and has advanced to clinical development as a potential therapeutic agent for various cancers.[2][3] The primary mode of action of this compound revolves around its ability to prevent the accumulation of the HIF-1α subunit under hypoxic conditions, thereby inhibiting the transcription of HIF-1 target genes that are crucial for tumor survival and growth.[4][5]

Mechanism of Action of this compound in HIF-1α Suppression

This compound employs a multi-pronged approach to suppress HIF-1α accumulation, distinguishing it from other HIF-1α inhibitors. Its mechanisms include the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, modulation of mitochondrial respiration, and promotion of proteasomal degradation of HIF-1α.[1][3]

Inhibition of HSP70 Chaperone Activity

This compound has been shown to bind to an allosteric pocket of HSP70, inhibiting its chaperone activity.[2] HSP70 plays a role in the correct folding and stability of HIF-1α. By disrupting HSP70 function, this compound impedes the refolding of HIF-1α, making it more susceptible to degradation.[2]

Modulation of Mitochondrial Respiration and Increased Intracellular Oxygen

A key mechanism of this compound is its ability to inhibit mitochondrial respiration.[1][6] This leads to a decrease in the oxygen consumption rate (OCR) within cancer cells.[2][6] The resulting increase in intracellular oxygen tension facilitates the activity of prolyl hydroxylase domain enzymes (PHDs).[2][7] PHDs hydroxylate specific proline residues on HIF-1α, which is a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7][8] The VHL complex then ubiquitinates HIF-1α, targeting it for proteasomal degradation.[8][9]

Promotion of Proteasomal Degradation

Through the mechanisms described above, this compound ultimately enhances the proteasomal degradation of HIF-1α.[3][10] Studies have shown that treatment with the proteasome inhibitor MG132 can rescue the this compound-induced reduction in HIF-1α levels, confirming the involvement of the ubiquitin-proteasome system.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HRE-luciferase activity) | HCT116 | 3.65 μM | [1][11] |

| Concentrations for In Vitro Assays | HCT116 | 5, 10, 20 μM | [11] |

| Concentrations for Gastric Cancer Cell Assays | MKN45, MKN74 | 15, 30 μM | [12] |

| Concentrations for Melanoma Cell Assays | B16F10 | 2.5, 5.0, 7.0, 10.0 mM | [13][14] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosage | Administration Route | Outcome | Reference |

| Balb/c nude mice | HCT116 (HRE-luciferase) | 50 mg/kg | Oral (p.o.) | Suppressed luciferase activity and HIF-1α accumulation | [2][11] |

| Balb/c nude mice | HCT116 | Daily for 2 weeks | Oral (p.o.) | Dose-dependent tumor regression | [2][15] |

| Balb/c nude mice | B16F10 | 10, 30, 60 mg/kg for 14 days | Oral (p.o.) | Reduced tumor size and HIF-1α expression | [13] |

| Chicken Embryo | - | 20 μg per egg | - | Reduced vessel formation in CAM assay | [1][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Figure 1: Signaling pathway of this compound in suppressing HIF-1α accumulation.

Figure 2: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Culture and Hypoxia Induction

-

Cell Lines: HCT116 (colorectal carcinoma), MKN45, MKN74 (gastric cancer), B16F10 (melanoma), and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[1][3][11][13]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

-

Hypoxia Induction: For hypoxic conditions, cells are typically placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration.[1] Alternatively, chemical induction of hypoxia can be achieved using agents like dimethyloxalylglycine (DMOG) or cobalt chloride (CoCl2).[3][13]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HIF-1α and other proteins of interest overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][12]

Hypoxia-Response Element (HRE) Luciferase Reporter Assay

-

Transfection: Cells (e.g., HCT116) are seeded in multi-well plates and transfected with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE) promoter. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Treatment and Hypoxia: After transfection, cells are treated with various concentrations of this compound and incubated under hypoxic conditions.

-

Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The HRE-luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the hypoxia-induced luciferase activity.[1][2]

In Vivo Xenograft Model

-

Animal Model: Four to six-week-old female immunodeficient mice (e.g., Balb/c nude) are used.[2][15] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.[2]

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 HCT116 cells) is injected subcutaneously into the flank of each mouse.[11]

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into control and treatment groups. This compound is administered, typically by oral gavage, at specified doses and schedules.[13][15] The vehicle control group receives the same volume of the vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.[15]

-

Bioluminescence Imaging (for HRE-luciferase models): For tumors expressing luciferase, mice can be anesthetized and injected with a luciferin substrate. The bioluminescent signal is then captured and quantified using an in vivo imaging system.[1][2]

-

Endpoint and Tissue Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for HIF-1α and other markers.[13]

Conclusion

This compound is a promising HIF-1α inhibitor with a unique and multifaceted mechanism of action. By targeting HSP70, modulating mitochondrial respiration, and promoting the proteasomal degradation of HIF-1α, it effectively suppresses the hypoxic response in cancer cells. The robust preclinical data, including its oral bioavailability and efficacy in various tumor models, underscore its potential as a novel therapeutic agent in oncology. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in human cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.dongguk.edu [pure.dongguk.edu]

- 6. | BioWorld [bioworld.com]

- 7. mdpi.com [mdpi.com]

- 8. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 9. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. medchemexpress.com [medchemexpress.com]

IDF-11774: A Technical Guide to its Impact on Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 has emerged as a promising small molecule inhibitor targeting the metabolic adaptations of cancer cells. This technical document provides an in-depth overview of the core mechanism of action of this compound, its quantitative effects on cancer metabolism, and detailed experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[1][2] By inhibiting HIF-1α, this compound disrupts the metabolic reprogramming that allows cancer cells to thrive in hypoxic conditions, ultimately leading to suppressed tumor growth.[1][2] This document will delve into the specifics of this process, supported by experimental data and methodologies.

Mechanism of Action: Targeting HIF-1α and Metabolic Reprogramming

This compound's primary mechanism of action is the inhibition of HIF-1α accumulation in cancer cells under hypoxic conditions.[1][2] This is achieved, in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is crucial for the stability and function of HIF-1α.[1][3] The reduction in HIF-1α levels leads to a cascade of effects on cancer cell metabolism, primarily by downregulating the expression of HIF-1 target genes involved in glycolysis and angiogenesis.[1][4]

The metabolic consequences of this compound treatment are profound. It leads to a reduction in glucose uptake and a decrease in both the extracellular acidification rate (ECAR), a measure of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1][3] This dual inhibition of key metabolic pathways creates an energy crisis within the cancer cell, characterized by decreased ATP production and an increased AMP/ATP ratio.[1][2] The elevated AMP/ATP ratio subsequently activates AMP-activated protein kinase (AMPK), a critical energy sensor, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][3]

Quantitative Effects on Cancer Metabolism

The following tables summarize the key quantitative effects of this compound on the metabolism of HCT116 human colon cancer cells as reported in the literature.

Table 1: Inhibition of HIF-1α Activity

| Parameter | IC50 Value | Cell Line | Reference |

| HRE-luciferase activity | 3.65 μM | HCT116 | [4] |

Table 2: Effects on Cellular Metabolism in HCT116 Cells

| Parameter | Treatment | % Change from Control | Reference |

| Glucose Uptake ([3H]2-deoxyglucose) | 20 μM this compound | ↓ ~50% | [3] |

| ATP Production (25 mM Glucose) | 20 μM this compound | ↓ ~40% | [3] |

| ATP Production (5.5 mM Glucose) | 20 μM this compound | ↓ ~60% | [3] |

| Basal Extracellular Acidification Rate (ECAR) | 20 μM this compound | ↓ ~60% | [3] |

| Basal Oxygen Consumption Rate (OCR) | 20 μM this compound | ↓ ~50% | [3] |

Table 3: Impact on Intracellular Metabolite Levels in HCT116 Cells under Hypoxia

| Metabolite | Treatment | Fold Change vs. Control | Reference |

| Lactate | 20 μM this compound | ↓ ~2.5 | [1] |

| NAD+ | 20 μM this compound | ↓ ~2.0 | [1] |

| NADP+ | 20 μM this compound | ↓ ~1.8 | [1] |

| AMP | 20 μM this compound | ↑ ~2.0 | [1] |

| ATP | 20 μM this compound | ↓ ~2.5 | [1] |

| Fumarate | 20 μM this compound | ↓ ~2.0 | [3] |

| Malate | 20 μM this compound | ↓ ~2.5 | [3] |

| Succinate | 20 μM this compound | ↓ ~1.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis for HIF-1α and Signaling Proteins

-

Cell Lysis:

-

Culture cells (e.g., HCT116) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound under normoxic or hypoxic (e.g., 1% O2) conditions for the specified duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Extracellular Flux Analysis (ECAR and OCR)

-

Cell Seeding:

-

Seed cells (e.g., HCT116) into a Seahorse XF24 or XF96 cell culture microplate at an optimized density.

-

Allow cells to adhere and grow overnight.

-

-

Drug Treatment:

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Inject this compound at various concentrations into the appropriate wells.

-

-

Measurement:

-

Measure basal ECAR and OCR using a Seahorse XF Analyzer.

-

For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose.

-

For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

-

Data Analysis:

-

Normalize the data to cell number.

-

Analyze the kinetic data to determine key metabolic parameters.

-

In Vivo Xenograft Tumor Model

-

Cell Implantation:

-

Harvest cancer cells (e.g., HCT116) and resuspend them in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for biomarkers of interest (e.g., HIF-1α expression by immunohistochemistry).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Target Identification of IDF-11774: A Technical Guide Using Photoaffinity Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed for the target identification of IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The primary focus is on the application of photoaffinity probes to elucidate its molecular mechanism of action.

Introduction to this compound

This compound is a promising clinical candidate for cancer therapy, developed as a potent inhibitor of HIF-1.[1][2][3] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and cell survival.[4] this compound has demonstrated significant anti-tumor efficacy in various cancer models by suppressing the accumulation of the HIF-1α subunit.[4][5][6] While its inhibitory effect on HIF-1α was established, the direct molecular target through which this compound exerts this effect remained to be identified, necessitating advanced chemical biology approaches.

The Photoaffinity Labeling Strategy

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome.[7][8] This method utilizes a specially designed chemical probe, a modified version of the bioactive compound (in this case, this compound), which incorporates two key features:

-

A photoreactive group (e.g., diazirine, aryl azide, or benzophenone) that, upon UV irradiation, forms a highly reactive species capable of creating a covalent bond with the target protein in close proximity.[9]

-

A bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click chemistry" conjugation to a reporter tag, such as biotin for affinity purification or a fluorophore for visualization.[2][10]

The covalent and specific nature of this interaction allows for the stringent purification and subsequent identification of the target protein via mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound's activity.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 3.65 μM | HCT116 | HRE-Luciferase Activity | [1][11][12] |

Experimental Protocols and Methodologies

This section details the core experimental procedures for the synthesis of the photoaffinity probe and its application in target identification.

Synthesis of Alkyne-Conjugated this compound Photoaffinity Probe

The successful identification of this compound's target was contingent on the design and synthesis of a multifunctional chemical probe that retains the pharmacological activity of the parent compound.[2][3] The probe was synthesized to contain a photoreactive moiety for covalent cross-linking and an alkyne group for click chemistry.[1][2][3]

Detailed protocol for probe synthesis is often found in the supplementary materials of the primary research articles and involves multi-step organic synthesis. [2]

Photoaffinity Labeling and Target Enrichment Protocol

-

Cell Treatment: Cancer cells (e.g., HCT116) are incubated with the alkyne-conjugated this compound photoaffinity probe to allow for binding to its intracellular target(s).

-

UV Irradiation: The cells are exposed to UV light (typically 365 nm) to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein.[9]

-

Cell Lysis: Following irradiation, the cells are lysed to release the cellular proteins, including the probe-protein adducts.

-

Click Chemistry: The cell lysate is incubated with an azide-functionalized reporter tag (e.g., biotin-azide) in the presence of a copper(I) catalyst. This specifically attaches the biotin tag to the alkyne handle on the probe.

-

Affinity Purification: The biotinylated proteins are enriched from the lysate using streptavidin-conjugated beads, which have a high affinity for biotin. Non-specifically bound proteins are removed through a series of stringent washes.[9]

-

Elution and Separation: The captured proteins are eluted from the beads and separated by one- or two-dimensional gel electrophoresis (2DE).[1][2][3]

-

Protein Identification: Protein bands or spots that are specifically labeled by the probe (and ideally competed away by an excess of the parent this compound compound) are excised from the gel. These are then subjected to in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS) for protein identification.[9]

Target Validation: HSP70 Chaperone Activity Assay

Once Heat Shock Protein 70 (HSP70) was identified as a primary target, its functional modulation by this compound was validated.[1][2][3]

-

Assay Principle: The chaperone activity of HSP70 can be measured by its ability to prevent the aggregation of a model substrate, such as denatured citrate synthase or luciferase, in a thermal stress assay.

-

Procedure: Recombinant HSP70 is incubated with and without this compound. The denatured substrate is then added, and the mixture is heated. The aggregation of the substrate is monitored over time by measuring light scattering or absorbance at a specific wavelength (e.g., 340 nm).

-

Expected Outcome: this compound was found to inhibit the chaperone activity of HSP70, preventing it from refolding its client proteins.[1][2][3]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental and biological processes involved in the target identification of this compound.

Experimental Workflow

Caption: Workflow for target identification using a photoaffinity probe.

Mechanism of Action

Caption: this compound binds to HSP70, leading to HIF-1α degradation.

Findings and Conclusion

Through the use of alkyne-conjugated photoaffinity probes, Heat Shock Protein 70 (HSP70) was unequivocally identified as a direct molecular target of this compound.[1][2][3] The study revealed that this compound binds to an allosteric pocket of HSP70, rather than the ATP-binding site, and inhibits its chaperone activity.[1][2][3]

This inhibition of HSP70's function is proposed to suppress the proper refolding of HIF-1α, thereby promoting its degradation through the proteasomal pathway.[2][3] Furthermore, this compound was also shown to reduce the oxygen consumption rate (OCR) and ATP production in cancer cells, leading to increased intracellular oxygen levels, which further contributes to HIF-1α destabilization.[1][2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Targets of the HIF-1 Inhibitor this compound Using Alkyne-Conjugated Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IDF-11774 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4][5] Under hypoxic conditions, often prevalent in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][6] this compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting these downstream effects and exhibiting anti-tumor activity in various cancer models.[1][2][6] These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on cancer cells.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of HIF-1α accumulation under hypoxic conditions.[1][2][3] This leads to a cascade of downstream effects, including:

-

Metabolic Reprogramming: this compound inhibits glucose-dependent energy metabolism and mitochondrial respiration in cancer cells.[1] It has been observed to decrease the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), indicating a suppression of both glycolysis and oxidative phosphorylation.[1]

-

Inhibition of Angiogenesis: By downregulating HIF-1α, this compound reduces the expression of pro-angiogenic factors, leading to the inhibition of new blood vessel formation.[1][6]

-

Induction of Apoptosis and Cell Cycle Arrest: In some cancer cell lines, this compound has been shown to induce apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-3, and to cause cell cycle arrest.

The mechanism of this compound's inhibition of HIF-1α accumulation is multifaceted, potentially involving the inhibition of HSP70 chaperone activity, which is crucial for HIF-1α stability.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound in various in-vitro assays.

| Parameter | Cell Line | Value | Reference |

| IC50 (HRE-luciferase activity) | HCT116 | 3.65 µM | [3][4][5] |

| Assay | Cell Line | Concentration Range | Effect | Reference |

| HIF-1α Accumulation Inhibition | HCT116 | 5, 10, 20 µM | Inhibition of HIF-1α accumulation under hypoxia | [3] |

| Cell Viability | B16F10 | 2.5, 5.0 mM | Reduced cell survival | |

| Gene Expression | HCT116 | Not specified | Reduced mRNA expression of GLUT1 and PDK1 | [6] |

| Angiogenesis | HUVECs | Not specified | Reduced capillary network formation | [6] |

Signaling Pathway Diagram

References

- 1. pure.dongguk.edu [pure.dongguk.edu]

- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IDF-11774 in In-Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in pre-clinical in-vivo mouse models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various cancer models.

Introduction

This compound is an orally bioavailable small molecule that demonstrates significant anti-cancer efficacy by targeting tumor metabolism and angiogenesis.[1] It functions by suppressing the accumulation of HIF-1α, a key transcription factor that is often overexpressed in malignant cancers and plays a crucial role in tumor adaptation to hypoxic environments.[1][2][3] this compound has been shown to inhibit the chaperone activity of HSP70, leading to the suppression of HIF-1α refolding and subsequent degradation.[1][3] This mode of action results in the downregulation of HIF-1 target genes, leading to reduced glucose uptake, inhibition of glycolysis, and suppression of angiogenesis.[1][4]

Mechanism of Action

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound disrupts this process by inhibiting the accumulation of HIF-1α.[1][2] This leads to a cascade of downstream effects, including:

-

Inhibition of Angiogenesis: this compound has been shown to suppress in vitro tube formation and in vivo vascularization.[1]

-

Modulation of Cancer Metabolism: The compound reduces glucose uptake and inhibits both glycolysis and mitochondrial respiration in cancer cells.[1][4]

-

Induction of Cell Cycle Arrest and Apoptosis: In gastric cancer models, this compound has been observed to induce cell cycle arrest and promote apoptosis through the activation of MAPK signaling pathways.[3]

-

Inhibition of mTOR Signaling: By increasing the AMP/ATP ratio, this compound can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting the HIF-1α signaling pathway.

In-Vivo Mouse Model Data

This compound has demonstrated significant anti-tumor efficacy in various xenograft mouse models. The following table summarizes the reported dosages and administration routes.

| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |

| Colorectal Carcinoma (HCT116) | Balb/c nude | Oral (p.o.) | 10, 30, 60 mg/kg | Daily for 2 weeks | Dose-dependent tumor regression | [1][5] |

| Colorectal Carcinoma (HCT116) | Balb/c nude | Oral (p.o.) | 50 mg/kg | - | Suppression of HIF-1 activity | [1][2] |

| Melanoma (B16F10) | Nude mice | Oral (p.o.) | 60 mg/kg/day | For 2 weeks | Decreased tumor size | [6] |

| Various Cancers (with KRAS, PTEN, or VHL mutations) | - | Oral (p.o.) | - | - | Substantial anticancer efficacy | [1][2] |

| Ischemic Retinopathy (OIR model) | - | Intravitreal injection | 18.4 ng | Single injection at P12 | Reduced retinal neovascularization | [7] |

Experimental Protocols

The following are generalized protocols for in-vivo mouse studies with this compound based on published literature. Researchers should adapt these protocols to their specific experimental needs.

Xenograft Tumor Model Protocol

-

Animal Model:

-

Use immunodeficient mice, such as Balb/c nude mice, 4-6 weeks of age.[8]

-

House animals in a pathogen-free environment with ad libitum access to food and water.

-

Allow mice to acclimate for at least one week before the start of the experiment.

-

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line (e.g., HCT116, B16F10) under standard conditions.

-

Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[2]

-

-

Tumor Growth and Randomization:

-

This compound Formulation and Administration:

-

Oral Administration (p.o.): A suggested formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O.[2]

-

Administer the appropriate dose of this compound or vehicle control daily via oral gavage.

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights regularly (e.g., every 2-3 days).

-

At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for in-vivo studies using this compound in a xenograft mouse model.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the HIF-1α pathway. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential in various in-vivo cancer models. Careful consideration of the specific tumor model, dosage, and administration route is crucial for successful experimental outcomes.

References

- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Endothelial HIF-1α by this compound Attenuates Retinal Neovascularization and Vascular Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

How to prepare IDF-11774 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 is a potent and orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is frequently overexpressed in various cancers. By inhibiting HIF-1α, this compound disrupts the metabolic adaptations of cancer cells, suppresses angiogenesis, and ultimately inhibits tumor growth.[1][4][5] These characteristics make this compound a valuable tool for cancer research and a potential candidate for cancer therapy.[6] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Data Presentation

Physicochemical and Solubility Data

| Parameter | Value | Source |

| Molecular Weight | 368.51 g/mol | [1][2] |

| Formula | C₂₃H₃₂N₂O₂ | [1][2] |

| CAS Number | 1429054-28-3 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | 10 mM - 162.82 mM (up to 60 mg/mL) | [3][7][8] |

| Solubility in Ethanol | 4 - 5 mg/mL | [1][9] |

| Solubility in Water | Insoluble | [1][9] |

Storage and Stability

| Form | Storage Temperature | Stability | Source |

| Solid Powder | -20°C | 3 years | [1][2] |

| 4°C | 2 years | [2] | |

| In Solvent (DMSO) | -80°C | 1-2 years | [1][2][7] |

| -20°C | 1 month - 1 year | [1][2][9] |

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][2] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of this compound.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 368.51 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 368.51 g/mol x 1000 mg/g = 3.6851 mg.

-

-

Weigh out approximately 3.69 mg of this compound powder using an analytical balance.

-

-

Dissolve in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly for several minutes to ensure complete dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[2][7]

-

-

Storage:

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)

This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on cell viability. This can be adapted for other cell-based assays.

Materials:

-

Cultured cancer cells (e.g., HCT116, MKN74, B16F10)[1][8][10]

-

Complete cell culture medium

-

96-well cell culture plates

-

10 mM this compound stock solution (prepared as in Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Incubator (37°C, 5% CO₂)

-

Optional: Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DMOG)[8][10]

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to get a final concentration of 10 µM in the well, you can prepare a 2X working solution (20 µM) and add 100 µL to the 100 µL of medium already in the well. Typical final concentrations for in vitro experiments range from 5 µM to 30 µM.[1][11]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions (or fresh medium for the untreated control) to the respective wells.

-

For hypoxia studies, place the plate in a hypoxia chamber or add a hypoxia-inducing agent to the medium.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

-

Signaling Pathway

This compound primarily targets the HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and other processes that promote tumor survival and growth. This compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting the transcription of these target genes.[1][4][5] Some studies suggest that this compound may also inhibit HSP70, which is involved in the refolding and stability of HIF-1α.[5][6][12]

Caption: Inhibition of the HIF-1α pathway by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | HIF-1α inhibitor | Probechem Biochemicals [probechem.com]

- 4. | BioWorld [bioworld.com]

- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. adooq.com [adooq.com]

- 10. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing IDF-11774 Efficacy in Tumor Regression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the efficacy of IDF-11774, a novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, in promoting tumor regression. The protocols outlined below are based on preclinical studies and are intended to guide researchers in the evaluation of this and similar anti-cancer compounds.

Introduction to this compound

This compound is an investigational small molecule that has demonstrated significant anti-tumor effects in various cancer models.[1][2] Its primary mechanism of action is the inhibition of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] By suppressing HIF-1α accumulation, this compound disrupts cancer cell metabolism and inhibits tumor growth.[1][2] It has also been shown to inhibit the chaperone activity of HSP70.[5]

In Vitro Efficacy Assessment

A series of in vitro assays are crucial for determining the cellular mechanism of action and potency of this compound.

2.1. Assessment of HIF-1α Inhibition

-

Hypoxia-Responsive Element (HRE)-Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of HIF-1. Cancer cells (e.g., HCT116) are transfected with a luciferase reporter plasmid under the control of an HRE promoter. The cells are then exposed to hypoxic conditions in the presence of varying concentrations of this compound. A reduction in luciferase activity indicates inhibition of HIF-1α.[6]

-

Western Blot Analysis: This technique is used to directly measure the protein levels of HIF-1α and its downstream targets. Cells treated with this compound under hypoxic conditions are lysed, and the proteins are separated by SDS-PAGE and probed with specific antibodies. A decrease in the band intensity for HIF-1α indicates the inhibitory effect of the compound.[4]

2.2. Evaluation of Anti-Proliferative and Cytotoxic Effects

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the proliferation and viability of cancer cell lines. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period. The viability is then assessed by measuring metabolic activity or ATP content.[7][8]

-

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the induction of apoptosis (e.g., using Annexin V/PI staining) and cell cycle arrest in cancer cells treated with this compound. Western blotting for key apoptosis markers like cleaved PARP and cleaved caspase-3, and cell cycle regulators like cyclins, can further confirm the findings.[5]

2.3. Analysis of Cancer Metabolism

-

Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assays: These assays, typically performed using a Seahorse XF Analyzer, measure the two major energy-producing pathways in cells: glycolysis and mitochondrial respiration. This compound has been shown to inhibit both ECAR and OCR, indicating its impact on cancer cell metabolism.[1][2]

-

Glucose Uptake Assays: The effect of this compound on glucose consumption by cancer cells can be measured using fluorescently labeled glucose analogs (e.g., 2-NBDG). A reduction in glucose uptake is indicative of the drug's metabolic inhibitory effects.[2]

2.4. Angiogenesis Assays

-

In Vitro Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of this compound. The formation of capillary-like structures is then observed and quantified. Inhibition of tube formation suggests anti-angiogenic properties.[4]

-

Chick Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses fertilized chicken eggs to assess angiogenesis. This compound is applied to the CAM, and the formation of new blood vessels is monitored.[3]

In Vivo Efficacy Assessment

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

3.1. Xenograft Tumor Models

-

Subcutaneous Xenografts: Human cancer cells (e.g., HCT116, B16F10 melanoma) are injected subcutaneously into immunocompromised mice (e.g., Balb/c nude mice).[6][9] Once tumors reach a palpable size (e.g., 100 mm³), the mice are treated with this compound or a vehicle control.[10] Tumor growth is monitored regularly by measuring tumor volume.[10] The efficacy is often expressed as Tumor Growth Inhibition (TGI).

-

Orthotopic Xenografts: For a more clinically relevant model, cancer cells can be implanted into the organ of origin. This allows for the assessment of the drug's effect on tumor growth in its native microenvironment and on metastasis.

3.2. Pharmacodynamic (PD) Biomarker Analysis

-

Immunohistochemistry (IHC) and Western Blotting of Tumor Tissues: At the end of the in vivo study, tumors are excised, and the expression of HIF-1α and its downstream targets, as well as markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be analyzed to confirm the drug's mechanism of action in vivo.

-

In Vivo Imaging: For cell lines engineered to express a reporter gene like luciferase under the control of an HRE promoter, in vivo bioluminescence imaging can be used to non-invasively monitor HIF-1α activity in real-time within the tumors of live animals.[4]

Quantitative Data Summary

| Parameter | Assay | Cell Line/Model | Result | Reference |

| IC50 | HRE-luciferase activity | HCT116 | 3.65 µM | [6] |

| In Vivo Efficacy | Xenograft | HCT116 | Dose-dependent tumor regression | [1][11] |

| Combination Therapy | Xenograft | HCT116 | Enhanced efficacy with sunitinib | [1][12] |

| Metabolic Effects | ECAR & OCR | HCT116 | Inhibition of both glycolysis and mitochondrial respiration | [1][2] |

| Anti-Angiogenesis | CAM Assay | Chicken Embryo | Inhibition of angiogenesis | [3] |

| Cytotoxicity | LDH Assay | B16F10 Melanoma | Significant cytotoxicity at >2.5 µM | [7] |

Experimental Protocols

5.1. Protocol: In Vivo Xenograft Tumor Growth Study

-

Cell Culture: Culture human colorectal carcinoma HCT116 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Model: Use 4- to 6-week-old female Balb/c nude mice.[10]

-

Tumor Implantation: Subcutaneously inject 1 x 10⁷ HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (length × width²) / 2.

-

Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[10]

-

Drug Administration: Administer this compound orally (e.g., 50 mg/kg) or intravenously daily for a period of two to three weeks.[6][10] The control group should receive the vehicle solution.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, IHC).

-

Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

5.2. Protocol: Western Blot for HIF-1α

-

Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. The next day, expose the cells to hypoxic conditions (e.g., 1% O₂) and treat with various concentrations of this compound or DMSO (vehicle control) for 18 hours.[6]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

Caption: this compound Signaling Pathway.

References

- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of HIF-1α Expression Following IDF-11774 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) expression in response to treatment with IDF-11774, a potent HIF-1 inhibitor. These guidelines are intended for professionals in research and drug development.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. The alpha subunit, HIF-1α, is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, activating genes involved in angiogenesis, cell proliferation, and metabolism.[1] this compound is a novel small molecule inhibitor of HIF-1 that has been shown to suppress the accumulation of HIF-1α, thereby inhibiting tumor growth and angiogenesis.[2][3][4] The primary mechanisms of this compound include promoting the proteasomal degradation of HIF-1α and inhibiting the activity of Heat Shock Protein 70 (HSP70), a chaperone protein that can stabilize HIF-1α.[3][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the expression levels of HIF-1α in response to this compound treatment.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on HIF-1α expression in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of this compound on HIF-1α Expression in Gastric Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in HIF-1α Expression |

| MKN45 | 30 | 4 | Marked Decrease[5] |

| MKN74 | 30 | 4 | Marked Decrease[5] |

Table 2: Effect of this compound on HIF-1α Expression in Colorectal Cancer Cells under Hypoxia

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in HIF-1α Expression |

| HCT116 | 5 | 18 | Inhibition of Accumulation[6] |

| HCT116 | 10 | 18 | Inhibition of Accumulation[6] |

| HCT116 | 20 | 18 | Inhibition of Accumulation[6] |

Table 3: Effect of this compound on CoCl₂-Induced HIF-1α Expression in Melanoma Cells

| Cell Line | This compound Concentration (µM) | Change in HIF-1α Expression |

| B16F10 | Dose-dependent | Reduction[7] |

Note: Cobalt chloride (CoCl₂) is a chemical that mimics hypoxic conditions by inhibiting prolyl hydroxylases, leading to HIF-1α stabilization.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, MKN45, B16F10) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.

-

Induction of Hypoxia (if applicable): To study the effect of this compound under hypoxic conditions, incubate the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours prior to and during treatment. Alternatively, chemical induction of hypoxia can be achieved by treating cells with agents like cobalt chloride (CoCl₂) at a concentration of 100-300 µM for 4-6 hours.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 30 µM).[5][6]

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug). Incubate the cells for the desired duration (e.g., 4, 18 hours).[5][6]

Western Blot Protocol for HIF-1α Detection

A. Sample Preparation (Cell Lysis)

Critical Note: HIF-1α is highly unstable under normoxic conditions and can degrade within minutes.[8] All steps should be performed on ice, and pre-chilled buffers and reagents must be used to minimize degradation.

-

Washing: After treatment, place the culture dishes on ice and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.[9]

-

Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

B. Protein Quantification

-

Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[9] This ensures equal loading of protein for each sample.

C. SDS-PAGE and Electrotransfer

-

Sample Preparation for Loading: Mix an equal amount of protein from each sample (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 7.5% or 8% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

D. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in the blocking buffer. Recommended dilutions typically range from 1:500 to 1:2000. Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in D.3.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The expected band size for post-translationally modified HIF-1α is typically between 110-130 kDa.[8]

-

Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Visualizations

Caption: HIF-1α Regulation and this compound Mechanism.

Caption: Western Blot Workflow for HIF-1α Detection.

References

- 1. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

Application Note: Measuring Changes in Metabolic Profile After IDF-11774 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that plays a critical role in cellular adaptation to low oxygen environments, particularly in cancer.[1][2] HIF-1 orchestrates a profound metabolic shift towards aerobic glycolysis and suppresses mitochondrial respiration, allowing cancer cells to thrive.[3] this compound has been shown to suppress the accumulation of the HIF-1α subunit, in part by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70).[4][5][6] This action leads to a significant alteration of the cancer cell's metabolic profile, primarily by inhibiting glucose-dependent energy metabolism and mitochondrial respiration.[1][3]

This application note provides detailed protocols for quantifying the metabolic changes induced by this compound treatment. The methodologies described herein include untargeted metabolomics for broad profiling, real-time metabolic flux analysis using the Seahorse XF platform, and a targeted glucose uptake assay. These protocols are designed to provide researchers with a robust framework for evaluating the metabolic impact of this compound and other HIF-1 pathway inhibitors.

Core Mechanism and Experimental Overview

This compound treatment initiates a cascade of events beginning with the inhibition of HIF-1α. This leads to the downregulation of HIF-1 target genes involved in metabolism, such as glucose transporters (e.g., GLUT1) and key glycolytic enzymes.[3][7] The subsequent reduction in glucose uptake and glycolysis, coupled with decreased mitochondrial respiration, results in a cellular energy crisis, characterized by depleted ATP and elevated AMP levels.[3][5] This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn inhibits the anabolic mTOR signaling pathway.[3][8]

The following sections detail the protocols to measure these specific metabolic endpoints. An overview of the experimental process is presented below.

Protocol 1: Untargeted Metabolomics Profiling by LC-MS

This protocol describes how to obtain a broad snapshot of the intracellular metabolic state following this compound treatment using liquid chromatography-mass spectrometry (LC-MS).

A. Materials

-

Cell culture medium and supplements

-

This compound (and appropriate vehicle, e.g., DMSO)

-

6-well or 10 cm cell culture plates

-

LC-MS grade water, methanol, acetonitrile

-

Ice-cold 0.9% NaCl solution

-

Metabolite Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scrapers

-

Refrigerated centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS system (e.g., Q-Exactive Orbitrap with HILIC column)

B. Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HCT116) in 6-well plates to reach 80-90% confluency on the day of extraction. Prepare at least 4-6 replicates per condition (Vehicle vs. This compound).

-

Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 18-24 hours).[4]

-

-

Metabolite Quenching and Extraction:

-

Aspirate the culture medium and immediately wash the cells twice with 2 mL of ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Place the plate on dry ice and add 1 mL of -80°C Metabolite Extraction Buffer to each well to quench metabolic activity.

-

Scrape the cells in the extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing metabolites) to a new tube without disturbing the protein pellet.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

-

Vortex, centrifuge to pellet any debris, and transfer the supernatant to LC-MS vials.

-

-

LC-MS Analysis and Data Processing:

-

Perform untargeted analysis using a high-resolution mass spectrometer. A HILIC column is recommended for separating polar metabolites characteristic of central carbon metabolism.[9]

-

Process the raw data using software like Compound Discoverer, XCMS, or similar platforms for peak picking, alignment, and integration.

-

Identify metabolites by matching accurate mass and retention times to known standards or databases.

-

Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites significantly altered by this compound treatment.

-

C. Expected Data Metabolic profiling of cells treated with this compound is expected to reveal significant decreases in the levels of key metabolites involved in energy production.[3][5]

| Metabolic Pathway | Metabolite | Expected Change with this compound |

| Glycolysis | Lactate | ↓↓↓ |

| Pyruvate | ↓↓ | |

| TCA Cycle | Succinate | ↓↓ |

| Fumarate | ↓↓ | |

| Malate | ↓↓ | |

| Energy Currency | ATP | ↓↓↓ |

| AMP | ↑↑↑ | |

| Redox Cofactors | NAD+ | ↓↓ |

| NADP+ | ↓↓ |

Protocol 2: Real-Time Metabolic Flux Analysis